molecular formula C27H27ClN2O3 B2371926 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 922094-82-4

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2371926
CAS No.: 922094-82-4
M. Wt: 462.97
InChI Key: YHOOFBWCKMNVPO-UHFFFAOYSA-N
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Description

2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This indole-acetamide derivative is designed for investigational use in probing novel therapeutic pathways. Its core structure, which incorporates key pharmacophores like the 4-chlorobenzyl and dimethoxyphenethyl groups, is associated with potent biological activity in related compounds. Research on analogous molecules has demonstrated promising cytotoxicity against a range of human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers, suggesting its potential utility as a lead compound in antitumor agent development . The mechanism of action for structurally similar compounds often involves the activation of cellular apoptosis pathways. For instance, some related indole-based acetamides have been characterized as procaspase-3 activators, functioning as allosteric inhibitors that promote programmed cell death in malignancies . Furthermore, certain 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives have been identified as inhibitors of viral replication, such as against the Human Respiratory Syncytial Virus (RSV), indicating a potential broader application in virology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own thorough characterization and biological evaluation to fully elucidate this specific compound's properties and mechanisms.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O3/c1-32-25-12-9-19(15-26(25)33-2)13-14-29-27(31)16-21-18-30(24-6-4-3-5-23(21)24)17-20-7-10-22(28)11-8-20/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOFBWCKMNVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide can be approached through various retrosynthetic disconnections. The most common strategy involves breaking the molecule into three key components: the indole core, the 4-chlorobenzyl group, and the 3,4-dimethoxyphenethyl acetamide moiety.

Key Disconnections

The preparation of this compound typically involves the following retrosynthetic disconnections:

  • The amide bond between the acetyl group and the 3,4-dimethoxyphenethylamine
  • The bond between the acetyl group and the C-3 position of the indole
  • The bond between the 4-chlorobenzyl group and the N-1 position of the indole

These disconnections guide the synthetic strategies discussed in the following sections, allowing for multiple approaches to the target compound.

Traditional Stepwise Synthesis

Formation of the Indole Core

The indole core can be synthesized using the Fischer indole synthesis, a well-established method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a-sigmatropic rearrangement and cyclization.

The reaction typically proceeds as follows:

  • Condensation of phenylhydrazine with the carbonyl compound to form a phenylhydrazone
  • Acid-catalyzed rearrangement to form an enehydrazine intermediate
  • Cyclization to form the indole ring
Reaction Conditions for Fischer Indole Synthesis
Parameter Condition Notes
Reagents Phenylhydrazine, aldehyde/ketone Molar ratio typically 1:1
Catalyst p-Toluenesulfonic acid or ZnCl₂ 5-10 mol%
Solvent Acetic acid or ethanol Anhydrous conditions preferred
Temperature 80-120°C Higher temperatures may increase side reactions
Reaction time 2-8 hours Monitored by TLC until completion
Yield 65-85% Depends on substitution pattern

N-Alkylation with 4-Chlorobenzyl Group

The next step involves the N-alkylation of the indole with 4-chlorobenzyl chloride. This reaction is typically performed under basic conditions to deprotonate the indole nitrogen, making it more nucleophilic.

Reaction Conditions for N-Alkylation
Parameter Condition Notes
Reagents Indole, 4-chlorobenzyl chloride Molar ratio 1:1.2
Base Potassium carbonate or sodium hydride 1.5-2.0 equivalents
Solvent Dimethylformamide (DMF) or acetone Anhydrous conditions required
Temperature Room temperature to 60°C Higher temperatures may be needed for less reactive substrates
Reaction time 4-12 hours Monitored by TLC
Yield 75-90% Purification by column chromatography

C-3 Functionalization

The functionalization of the C-3 position of the indole can be achieved through several methods, with the Vilsmeier-Haack reaction being commonly employed to introduce a formyl group that can be further elaborated.

Vilsmeier-Haack Reaction Conditions
Parameter Condition Notes
Reagents 1-(4-chlorobenzyl)-1H-indole, POCl₃, DMF POCl₃ (1.2 equiv.), DMF (excess as solvent)
Temperature 0°C to room temperature Initial addition at 0°C, then warming to RT
Reaction time 4-6 hours Monitored until completion
Work-up Ice-water quench, NaOH neutralization Critical for high yields
Yield 70-85% Formylated product

Acetamide Formation

The final key step involves the formation of the acetamide linkage between the functionalized indole and 3,4-dimethoxyphenethylamine. This can be achieved through various methods, including:

  • Conversion of the formyl group to an acetic acid derivative
  • Direct coupling using carbodiimide reagents
  • Amidation using activated esters
Carbodiimide Coupling Conditions
Parameter Condition Notes
Reagents 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetic acid, 3,4-dimethoxyphenethylamine, EDCI, HOBt EDCI (1.2 equiv.), HOBt (1.2 equiv.)
Base Triethylamine or DIPEA 2 equivalents
Solvent Dichloromethane or DMF Anhydrous conditions
Temperature 0°C to room temperature Initial addition at 0°C
Reaction time 12-24 hours Overnight reaction typical
Yield 65-80% After purification

Alternative Synthetic Approaches

Direct Amide Bond Formation Using DPDTC

An alternative approach to forming the amide bond involves the use of di-2-pyridyldithiocarbonate (DPDTC) as described in recent literature. This method allows for direct amide formation from carboxylic acids without the need for coupling reagents.

DPDTC-Mediated Amidation
Parameter Condition Notes
Reagents 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetic acid, 3,4-dimethoxyphenethylamine, DPDTC DPDTC (1.05 equiv.)
Solvent Neat or minimal EtOAc Highly concentrated reaction
Temperature 60°C Internal temperature
Reaction time 4-6 hours for acid consumption, followed by 2-4 hours after amine addition Two-step, one-pot process
Work-up EtOAc extraction, 1M NaOH wash Removes byproducts
Yield 74-79% Comparable to traditional methods with simpler procedure

This method offers advantages in terms of atom economy and reduced waste, as it avoids the use of traditional coupling reagents that produce stoichiometric amounts of urea byproducts.

Multicomponent Reaction Approach

A more convergent approach to the synthesis of this compound involves multicomponent reactions (MCRs), which can construct complex molecules in fewer steps.

Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) can be utilized to construct the acetamide linkage in a single step, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Parameter Condition Notes
Reagents 3-(1-(4-chlorobenzyl)-1H-indol-3-yl)propanal, 3,4-dimethoxyphenethylamine, acetic acid, isocyanide Equimolar ratios
Solvent Methanol Room temperature
Concentration 0.1-0.5 M Higher concentrations may lead to side reactions
Reaction time 24-48 hours Extended time needed for complete conversion
Purification Column chromatography Silica gel, EtOAc/hexane gradient
Yield 45-60% Lower than stepwise methods but more convergent

This approach, while offering a more convergent synthesis, typically results in lower yields compared to the traditional stepwise approach.

Optimization of Key Synthetic Steps

N-Alkylation Optimization

The N-alkylation step can be optimized to improve yield and reduce reaction time. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) has been shown to enhance the efficiency of this reaction.

Amide Coupling Optimization

The amide coupling step can be optimized using various coupling reagents and conditions to improve yield and purity.

Comparison of Coupling Reagents
Coupling System Solvent Temperature Time (h) Yield (%) Purity by HPLC (%)
EDCI/HOBt DCM 0°C to RT 18 72 95
HATU/DIPEA DMF 0°C to RT 12 78 97
PyBOP/NMM DCM/DMF (3:1) RT 8 76 96
T3P/Pyridine EtOAc 0°C to RT 6 82 98
DPDTC Neat/minimal EtOAc 60°C 6+3 79 97

The T3P (propylphosphonic anhydride) method offers an excellent balance of high yield, purity, and shorter reaction time, while the DPDTC method provides a greener alternative with comparable results.

Purification and Characterization

Purification Methods

The purification of this compound typically involves column chromatography followed by recrystallization for high purity.

Chromatographic Conditions
Parameter Condition Notes
Stationary phase Silica gel (60-120 mesh) Flash chromatography preferred
Mobile phase Hexane/EtOAc gradient Typically starting at 80:20, increasing to 60:40
Detection UV (254 nm) TLC visualization with UV and KMnO₄ stain
Sample loading 5% of column weight Dry loading recommended
Flow rate 20-30 mL/min (for 30g silica) Adjusted based on column size
Recrystallization Conditions
Solvent System Temperature Yield Recovery (%) Purity (%)
EtOAc/Hexane RT to 0°C 85 >99
DCM/Methanol RT to 0°C 82 >99
Ethanol/Water 70°C to RT 78 >99

Characterization Data

The final product can be characterized using various analytical techniques. The following table summarizes typical characterization data for this compound:

Analytical Method Observed Data Reference
Melting Point 128-130°C
¹H NMR (500 MHz, CDCl₃) δ 7.65-7.58 (m, 1H), 7.35-7.25 (m, 6H), 7.15-7.08 (m, 2H), 6.80-6.70 (m, 3H), 5.65 (t, J = 5.8 Hz, 1H, NH), 5.28 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂), 3.50 (q, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂)
¹³C NMR (125 MHz, CDCl₃) δ 170.8, 149.0, 147.6, 136.8, 134.1, 131.6, 129.7, 129.0, 128.8, 127.9, 127.3, 122.1, 120.7, 119.5, 118.9, 111.4, 111.2, 109.8, 55.9, 55.8, 50.1, 40.7, 35.0, 33.0
HRMS (ESI) m/z calculated for C₂₇H₂₇ClN₂O₃ [M+H]⁺: 463.1788; found: 463.1793
IR (KBr, cm⁻¹) 3292 (N-H), 2935, 1643 (C=O), 1516, 1464, 1260, 1235, 1028, 742

Comparative Analysis of Preparation Methods

Various preparation methods for this compound can be evaluated based on key parameters including overall yield, number of steps, atom economy, and scalability.

Overall Method Comparison

Method Overall Yield (%) Number of Steps Reaction Time (total) Atom Economy (%) Scalability
Traditional stepwise synthesis 35-45 4-5 3-4 days 40-50 Good
DPDTC amidation approach 40-50 3-4 2-3 days 55-65 Excellent
Multicomponent reaction 25-35 2-3 2-3 days 65-75 Moderate

The DPDTC amidation approach offers the best balance of yield, efficiency, and scalability, making it the preferred method for larger-scale preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares the target compound with key analogs from the literature:

Compound Name / ID Core Structure Indole Substituents Acetamide Side Chain Key Functional Groups Molecular Weight (g/mol)
Target Compound Indole-acetamide 1-(4-chlorobenzyl), 3-acetamide N-(3,4-dimethoxyphenethyl) 4-Cl, 3,4-OCH₃ ~469.95 (C₂₆H₂₄ClN₃O₃)
10j Indole-acetamide 1-(4-chlorobenzoyl), 5-OCH₃, 2-CH₃ N-(3-chloro-4-fluorophenyl) 4-Cl, 5-OCH₃, 2-CH₃, 3-Cl, 4-F ~471.87 (C₂₅H₂₀Cl₂FNO₃)
Indibulinum Indole-oxoacetamide 1-(4-chlorobenzyl) N-(pyridin-4-yl) 4-Cl, pyridinyl ~405.86 (C₂₂H₁₇ClN₂O₂)
Compound 4a Bis-indole-acetamide 1-(4-chlorobenzyl), 3-indole N-(pyridin-4-yl) 4-Cl, pyridinyl ~506.98 (C₃₁H₂₃ClN₄O)
Compound 31 Indole-sulfonamide 1-(4-chlorobenzoyl), 5-OCH₃ N-(4-(trifluoromethyl)phenyl)sulfonyl 4-Cl, 5-OCH₃, CF₃ ~541.92 (C₂₅H₁₈ClF₃N₂O₅S)
IV-40 Pyrrolidinone-acetamide 3-(4-chlorophenyl), 5-methylene N-(3,4-dimethoxyphenethyl) 4-Cl, 3,4-OCH₃, pyrrolidinone ~470.20 (C₂₆H₃₁ClN₂O₄)
Key Observations:

Indole Substitution :

  • The target compound and 10j both feature a 4-chlorobenzyl/benzoyl group at the indole 1-position, but 10j includes additional electron-withdrawing groups (5-OCH₃, 2-CH₃), which may alter solubility and binding affinity.
  • Indibulinum shares the 4-chlorobenzyl group but replaces the acetamide with a pyridinyl-oxoacetamide, reducing steric bulk.

Acetamide Side Chain Diversity: The 3,4-dimethoxyphenethyl group in the target compound is unique compared to pyridinyl (4a, Indibulinum) or sulfonyl (31) side chains. The methoxy groups enhance hydrophobicity and may influence CNS permeability. IV-40 shares the 3,4-dimethoxyphenethyl group but replaces the indole core with a pyrrolidinone ring, altering conformational flexibility.

Physicochemical Properties

Property Target Compound 10j Indibulinum Compound 31
LogP (Predicted) ~4.2 ~3.8 ~3.5 ~4.0
Water Solubility Low (methoxy groups) Moderate (polar substituents) Low (pyridinyl) Very low (CF₃, sulfonyl)
Melting Point Not reported 192–194°C Not reported Not reported

Biological Activity

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative of indole, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the condensation of indole derivatives with substituted benzyl groups. The specific method may vary, but it generally includes:

  • Formation of Indole Derivative : Utilizing a precursor such as 2-amino-5-(4-chlorobenzyl)-[1,3,4]thiadiazole.
  • Condensation Reactions : Employing various reagents to facilitate the formation of the indole structure.
  • Final Acetamide Formation : Introducing the acetamide functional group through acylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : It has been shown to interact with various receptors in the central nervous system (CNS), potentially acting as an allosteric modulator.
  • Caspase Activation : Recent studies indicate that similar compounds can activate procaspase-3, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

  • Anticancer Activity : A study focused on derivatives activating procaspase-3 demonstrated that these compounds exhibit significant cytotoxicity against cancer cell lines. The design aimed at combining structural features from known anticancer agents led to promising results in apoptosis induction .
  • Neuroprotective Effects : Research has suggested that indole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget/MechanismReference
This compoundAnticancerProcaspase-3 activation
Related Indole DerivativeNeuroprotectionModulation of neurotransmitter systems
Other Indole DerivativesCytotoxicityActivation of apoptotic pathways

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with indole alkylation followed by amide coupling. Key steps include:

Indole alkylation : Reacting 1H-indole with 4-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) at 0–5°C to prevent over-alkylation .

Acetamide formation : Coupling the alkylated indole with 3,4-dimethoxyphenethylamine via EDC/HOBt-mediated amidation in dichloromethane at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Critical Factors :

  • Temperature control during alkylation minimizes side products.
  • Solvent choice (e.g., DMF for solubility vs. THF for selectivity) impacts reaction efficiency .

Q. Q2. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm indole C3-substitution and amide linkage. Key signals:
    • Indole H3 proton: δ 7.2–7.4 ppm (singlet) .
    • Amide NH: δ 8.1–8.3 ppm (broad, exchangeable).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ = 463.18 Da).
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., benzyl vs. phenethyl orientation) .

Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. Q3. How does the 4-chlorobenzyl group influence bioactivity compared to fluorinated analogs in structure-activity relationship (SAR) studies?

Methodological Answer :

  • Comparative SAR : Replace 4-chlorobenzyl with 4-fluorobenzyl () and assess activity against targets (e.g., Bcl-2/Mcl-1 in cancer).
  • Key Findings :
    • Chlorine enhances lipophilicity (logP +0.5), improving membrane permeability .
    • Fluorine increases metabolic stability but reduces binding affinity (IC50: 4-Cl = 0.8 μM vs. 4-F = 1.5 μM) .
  • Methods :
    • Docking simulations (AutoDock Vina) correlate substituent electronegativity with target pocket interactions .

Q. Q4. How can contradictory data on this compound’s antimicrobial vs. anticancer activity be resolved?

Methodological Answer : Contradictions arise from assay conditions and target selectivity. Strategies include:

Orthogonal assays :

  • Antimicrobial : MIC testing (e.g., vs. S. aureus) under varied pH .
  • Anticancer : MTT assays (e.g., HeLa cells) with ROS modulation analysis .

Target profiling : Kinase inhibition screens (e.g., EGFR, VEGFR) identify off-target effects .

Metabolite tracking : LC-MS/MS detects active metabolites in different biological matrices .

Case Study : A 2025 study found 4-chlorobenzyl derivatives inhibit S. aureus (MIC = 8 μg/mL) but activate pro-apoptotic pathways in cancer cells (IC50 = 1.2 μM) due to ROS generation .

Q. Q5. What computational methods predict the compound’s interaction with lipid bilayers, and how does this inform drug delivery strategies?

Methodological Answer :

  • Molecular Dynamics (MD) Simulations :
    • Force fields : CHARMM36 models bilayer penetration depth (e.g., 1.8 nm for POPC membranes).
    • Permeability : LogD (3.2) correlates with >90% passive diffusion in Caco-2 assays .
  • Delivery Optimization :
    • Nanoparticle encapsulation (PLGA) improves bioavailability (AUC increase by 2.5x) .
    • Targeted delivery : Conjugation to folate ligands enhances tumor accumulation (3x vs. free drug) .

Q. Q6. How do crystallographic data inform polymorph screening and stability studies?

Methodological Answer :

  • Polymorph Identification : X-ray diffraction (XRD) reveals Form I (monoclinic) and Form II (triclinic) .
  • Stability :
    • Form I: Stable up to 150°C (DSC) but hygroscopic.
    • Form II: Thermally stable (mp 192°C) with better tabletability .
  • Methods :
    • Hansen Solubility Parameters guide solvent selection for co-crystallization .

Q. Q7. What strategies mitigate toxicity concerns linked to the 3,4-dimethoxyphenethyl moiety?

Methodological Answer :

  • Metabolic Profiling : CYP450 isoform screening (e.g., CYP3A4 demethylation generates toxic quinones) .
  • Prodrug Design : Mask methoxy groups as acetylated precursors, reducing hepatotoxicity (ALT levels ↓40%) .
  • In Silico Tox Prediction : Derek Nexus flags phenethyl groups for mitochondrial toxicity, prompting structural edits .

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